1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone
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Overview
Description
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzoic acid, piperazine, and phenoxyethanol.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as sodium cyanoborohydride for reductive amination reactions.
Synthetic Routes: The synthetic route may include steps like esterification, amidation, and reductive amination to form the final product.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound is known to bind to specific receptors in the central nervous system, such as serotonin, dopamine, and adrenergic receptors.
Pathways Involved: It modulates the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways, which contribute to its pharmacological effects.
Comparison with Similar Compounds
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C21H24N2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-9-8-16(14-19(18)27-2)21(25)23-12-10-22(11-13-23)20(24)15-28-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
WAQWTFAUEUAHMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
Origin of Product |
United States |
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